molecular formula C11H14N2OS B11812372 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11812372
M. Wt: 222.31 g/mol
InChI Key: RKQCLCNOEIFXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring fused with a thioxo-dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thioxo-1,2-dihydropyridine derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Functionalized pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(2-Thioxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrrolidine ring enhances the compound’s binding affinity and specificity .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-[2-(2-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H14N2OS/c1-8(14)13-7-3-5-10(13)9-4-2-6-12-11(9)15/h2,4,6,10H,3,5,7H2,1H3,(H,12,15)

InChI Key

RKQCLCNOEIFXIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CNC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.